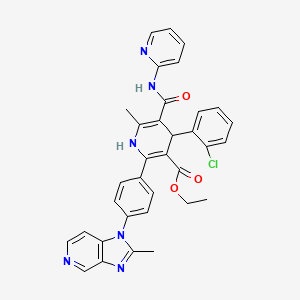

Modipafant racemate

准备方法

UK-74505的合成涉及创建1,4-二氢吡啶结构,这在许多具有生物活性的化合物中是一种常见的基序。合成路线通常包括以下步骤:

缩合反应: 第一步涉及在氨或胺存在下,醛与β-酮酸酯缩合形成二氢吡啶环。

环化: 中间体发生环化形成1,4-二氢吡啶核心。

UK-74505的工业生产方法可能会涉及对这些合成步骤进行优化,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。

化学反应分析

UK-74505会经历几种类型的化学反应:

氧化: 该化合物可以被氧化形成各种氧化衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可用于修饰二氢吡啶环上的官能团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及胺和硫醇等亲核试剂。由这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Pharmacological Applications

1. Antagonism of Platelet-Activating Factor:

Modipafant racemate is primarily recognized for its role as a PAF antagonist. Its mechanism involves inhibiting the actions of PAF, which is implicated in various physiological processes related to inflammation and immune response.

- Clinical Trials: Modipafant has been involved in clinical studies assessing its efficacy in conditions such as asthma. A study involving 218 patients with moderately severe asthma demonstrated that modipafant did not significantly improve pulmonary function or symptoms compared to placebo, suggesting that PAF may not be a critical mediator in chronic asthma .

2. Treatment of Dengue Fever:

Recent investigations have explored the use of this compound in treating dengue fever. Clinical trials are underway to assess its effectiveness in managing uncomplicated dengue infections . The rationale behind this application is based on the compound's ability to modulate inflammatory responses.

Biochemical Studies

1. Role in Inflammation:

Research has indicated that this compound can provide insights into the biological roles of PAF in various inflammatory processes. Studies typically involve using modipafant to antagonize PAF and observe subsequent physiological effects . This approach has helped elucidate the involvement of PAF in conditions like sepsis and other inflammatory diseases.

2. Enantioseparation Techniques:

Given that modipafant is a chiral compound, its study is relevant in enantioseparation methods, which are crucial for producing enantiopure compounds. Techniques include:

- Preparative-scale chromatography

- Enantioselective liquid-liquid extraction

- Crystallization-based methods for chiral separation

- Membrane resolution method

These methods have advanced the field of chemical science by improving the production of chiral compounds .

Methodologies in Research

The synthesis of this compound typically involves multi-step organic synthesis techniques. The pharmacodynamics and pharmacokinetics of modipafant have been studied to understand how each enantiomer interacts with biological targets and their metabolic pathways .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other pharmacologically active compounds. A comparative analysis highlights the following:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Ibuprofen | Non-steroidal anti-inflammatory drug | Racemic mixture; analgesic and anti-inflammatory properties |

| Verapamil | Calcium channel blocker | Exhibits different effects based on enantiomeric form |

| Rofecoxib | Selective COX-2 inhibitor | Developed from racemic forms; notable for reduced gastrointestinal side effects |

| Ketamine | Anesthetic | Different pharmacological effects between enantiomers |

This table illustrates how modipafant's specific action on PAF distinguishes it from other compounds targeting different pathways .

作用机制

UK-74505通过不可逆地结合血小板活化因子受体发挥作用。这种结合抑制受体介导血小板聚集和炎症的能力。UK-74505的分子靶点包括血小板和其他免疫细胞表面上的血小板活化因子受体。其作用机制中涉及的途径包括抑制血小板聚集和减少炎症反应 .

相似化合物的比较

UK-74505因其不可逆结合和长期作用而成为血小板活化因子受体拮抗剂中的独特存在。类似化合物包括:

阿帕芬: 另一种血小板活化因子受体拮抗剂,作用持续时间较短。

SR-27417A: 第二代血小板活化因子受体拮抗剂,对吸入血小板活化因子的全身和肺部作用具有相似的保护作用.

生物活性

Modipafant racemate, also known as UK-80067, is a compound primarily studied for its biological activity as a potent antagonist of platelet-activating factor (PAF). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Modipafant is classified as a small molecule with the following chemical properties:

- Chemical Formula : C₃₄H₂₉ClN₆O₃

- Molecular Weight : Average 605.1 g/mol

| Property | Value |

|---|---|

| Chemical Formula | C₃₄H₂₉ClN₆O₃ |

| Molecular Weight | 605.1 g/mol |

| DrugBank Accession No. | DB16237 |

Modipafant acts as a selective antagonist of PAF, a phospholipid mediator implicated in various inflammatory processes. PAF is known to induce bronchoconstriction and mucus secretion, which are significant in conditions such as asthma and other inflammatory diseases. By blocking PAF's action, Modipafant may help mitigate these symptoms.

In Vitro Studies

Research indicates that Modipafant exhibits significant in vitro cytotoxicity against various cell lines, including VeroE6 and HEp-2 cells. A study demonstrated that the compound could effectively reduce viral titers in cell cultures infected with SARS-CoV-2, suggesting potential antiviral properties .

Clinical Trials

A notable clinical trial investigated the efficacy of Modipafant in patients with chronic asthma. The study involved 120 subjects who received either Modipafant or a placebo over 28 days. Results indicated no significant differences between the two groups in terms of pulmonary function or symptom relief, suggesting that PAF may not be a crucial mediator in chronic asthma management .

Case Study: Dengue Fever Treatment

Modipafant is currently under investigation for its potential use in treating uncomplicated dengue fever. A clinical trial (NCT02569827) aims to evaluate its effectiveness compared to other treatments . Early results suggest that Modipafant may help manage symptoms associated with dengue by modulating inflammatory responses.

Table 2: Comparative Efficacy of Modipafant and Other Antagonists

属性

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYSCQFUGFOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924329 | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122956-68-7 | |

| Record name | Modipafant racemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODIPAFANT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。